molecular formula C20H24N4O4S B2768592 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940998-96-9

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2768592
CAS No.: 940998-96-9
M. Wt: 416.5
InChI Key: CFQPDGNFVIDMQB-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an azepane ring, a sulfonyl group, a phenyl ring, a morpholine ring, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c21-15-18-20(23-11-13-27-14-12-23)28-19(22-18)16-5-7-17(8-6-16)29(25,26)24-9-3-1-2-4-10-24/h5-8H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQPDGNFVIDMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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